molecular formula C45H76O7P2 B1241210 all-trans-Nonaprenyl diphosphate CAS No. 60037-55-0

all-trans-Nonaprenyl diphosphate

Cat. No. B1241210
CAS RN: 60037-55-0
M. Wt: 791 g/mol
InChI Key: IVLBHBFTRNVIAP-MEGGAXOGSA-N
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Description

Nonaprenyl diphosphate is a polyprenol diphosphate compound having nine prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

Enzyme Mechanisms and Biochemical Reactions

All-trans-Nonaprenyl diphosphate is involved in the mechanisms of various prenyltransferases, such as cis- and trans-prenyltransferases. Octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs), for instance, catalyze reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP), generating products with trans- and cis-double bonds. Different reaction mechanisms are observed for these enzymes, despite using the same substrates (Lu, Liu, & Liang, 2009).

Drug Discovery and Enzyme Inhibition

Trans-prenyltransferases such as C40 octaprenyl diphosphate synthase (OPPS) are important targets for drug discovery. A fluorescent analogue of FPP, MANT-O-GPP, has been used as an alternative substrate to investigate the inhibitory mechanism of drugs like zoledronate, which targets human FPPS and possibly GGPPS (Teng, Hsu, Chang, Lin, & Liang, 2016).

Mycobacterium Tuberculosis Research

In Mycobacterium tuberculosis, enzymes like Rv1086 and Rv2361c synthesize decaprenyl phosphate (C(50)) from isopentenyl diphosphate and E-geranyl diphosphate, playing a critical role in the biosynthesis of essential mycobacterial cell wall components. This pathway is a potential therapeutic target (Wang, Dong, McNeil, Kaur, Mahapatra, Crick, & Naismith, 2008).

Biosynthesis and Isoprenoid Pathways

All-trans-Nonaprenyl diphosphate is involved in the polyisoprenoid diphosphate biosynthesis, which is essential for the production of cholesterol and related sterols. Integral membrane lipid phosphatases like PDP1/PPAPDC2 are crucial in regulating isoprenoid phosphate metabolism, impacting cell growth and cytoskeletal organization (Miriyala, Subramanian, Panchatcharam, Ren, McDermott, Sunkara, Drennan, Smyth, Spielmann, & Morris, 2010).

Isoprenyl Diphosphate Synthases

Functional analysis of isoprenyl diphosphate synthases from Mycobacterium vanbaalenii and Mycobacterium tuberculosis has provided insights into isoprenoid biosynthesis. These enzymes catalyze the production of various isoprenoid diphosphates, playing a role in the biosynthesis of menaquinone and glycosyl carrier lipids, which are essential for bacterial growth (Abé, Ozaki, Ueda, & Sato, 2020).

Plastidic Isoprenoid Biosynthesis

The plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway in plants involves isopentenyl diphosphate synthesis, which is interconnected with the production of various isoprenoids such as chlorophylls, carotenoids, and gibberellins. The regulation of these biosynthetic pathways has implications for plant growth and development (Sponsel, 2001).

properties

CAS RN

60037-55-0

Product Name

all-trans-Nonaprenyl diphosphate

Molecular Formula

C45H76O7P2

Molecular Weight

791 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

IVLBHBFTRNVIAP-MEGGAXOGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C

synonyms

solanesyl diphosphate
solanesyl pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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